molecular formula C6H5ClFN B1408638 4-Chloro-3-fluoro-5-methylpyridine CAS No. 1261488-09-8

4-Chloro-3-fluoro-5-methylpyridine

Cat. No.: B1408638
CAS No.: 1261488-09-8
M. Wt: 145.56 g/mol
InChI Key: AAHGMJZGBAOSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoro-5-methylpyridine is a halogenated pyridine derivative. Pyridines are a class of aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical and physical properties to this compound, making it a valuable compound in various scientific and industrial applications.

Safety and Hazards

The safety data sheet for a similar compound, “3-Fluoro-5-methylpyridine”, suggests that it may be harmful if swallowed and causes serious eye irritation. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for “4-Chloro-3-fluoro-5-methylpyridine” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-methylpyridine typically involves halogenation reactions. One common method is the direct fluorination of 4-chloro-5-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridines.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluoro-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The combination of chlorine and fluorine atoms in the pyridine ring enhances its stability and reactivity compared to other halogenated pyridines .

Properties

IUPAC Name

4-chloro-3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHGMJZGBAOSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-fluoro-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-fluoro-5-methylpyridine
Reactant of Route 3
4-Chloro-3-fluoro-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-fluoro-5-methylpyridine
Reactant of Route 5
4-Chloro-3-fluoro-5-methylpyridine
Reactant of Route 6
4-Chloro-3-fluoro-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.